{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[2-[[phenylmethoxycarbonyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14(2)20(11-16-9-6-10-19(16)12-17(21)22)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQLEBDTAPWNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: N-Alkylation with Bromoacetic Acid
Pyrrolidine undergoes alkylation with bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in acetonitrile under reflux (80°C, 12 hours). This yields 1-(carboxymethyl)pyrrolidine with 75–80% efficiency.
Step 2: 2-Position Formylation and Reduction
The 2-position is functionalized via Vilsmeier-Haack formylation :
Step 3: Mesylation and Amine Displacement
The hydroxymethyl group is activated via mesylation:
Step 4: Cbz Protection
The primary amine is protected using benzyl chloroformate (Cbz-Cl) and Et₃N in DCM (25°C, 4 hours), achieving This compound in 95% yield.
Step 1: L-Proline Modification
Step 2: Mesylation and Isopropylamine Substitution
Step 3: Acetic Acid Installation and Cbz Protection
-
Alkylate the pyrrolidine nitrogen with bromoacetic acid (K₂CO₃, MeCN).
-
Protect the amine with Cbz-Cl (Et₃N, DCM).
Overall Yield : 28% (6 steps).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Synthetic Pathways
| Parameter | Route 1 (Pyrrolidine) | Route 2 (L-Proline) |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Steps | 4 | 6 |
| Overall Yield | 32% | 28% |
| Stereochemical Control | Racemic | Enantiopure |
Key observations:
-
Route 1 is more economical but lacks stereoselectivity.
-
Route 2 leverages chiral pool synthesis but involves additional steps.
Critical Reaction Optimization
Mesylation Conditions
Table 2: Mesylation Efficiency vs. Temperature
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 0 | DCM | 2 | 85 |
| 25 | DCM | 1 | 78 |
| 0 | THF | 2 | 72 |
Cbz Protection Kinetics
Complete conversion occurs within 4 hours at 25°C using 1.2 equivalents of Cbz-Cl. Excess reagent leads to di-protection byproducts.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Purification Strategies
-
Crystallization : Isolate the final product via anti-solvent addition (hexane/DCM).
-
Chromatography : Reserved for intermediates using silica gel and ethyl acetate/hexane gradients.
Degradation and Stability Profiling
Thermal Stability
The compound decomposes at 210°C (DSC analysis). Storage recommendations: -20°C under nitrogen .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, yielding the free isopropylamine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation with hydrogen gas (H2) can be used for deprotection.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Free isopropylamine derivative.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Development
This compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity. Its design incorporates a pyrrolidine ring, which is often found in various pharmacologically active compounds.
Case Study: Anticancer Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study explored the synthesis of similar compounds and their effects on cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance efficacy against specific types of tumors .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its structural analogs have shown promise in treating neurological disorders.
Case Study: Cognitive Enhancement
A study evaluated the cognitive-enhancing effects of pyrrolidine derivatives in animal models. Results indicated improved memory retention and learning capabilities, suggesting potential applications in treating conditions like Alzheimer's disease .
Analytical Chemistry
Due to its unique chemical structure, {(S)-2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid serves as a reference standard in analytical chemistry for the development of novel analytical methods, such as HPLC and mass spectrometry.
Mechanism of Action
The mechanism of action of {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The benzyloxycarbonyl group can act as a protecting group, while the acetic acid moiety can participate in esterification or amidation reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities/differences between the target compound and related analogs are summarized below. Key factors include backbone structure, substituents, and commercial status.
Table 1: Structural and Commercial Comparison of Analogous Compounds
Key Observations:
Core Structure: The target compound shares a pyrrolidine-acetic acid backbone with 2-(pyrrolidin-1-yl)acetic acid (similarity score: 0.76), but its Cbz-isopropyl-amino-methyl group distinguishes it from simpler analogs .
Discontinued analogs (e.g., 1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid) highlight challenges in sourcing structurally complex intermediates .
Salts and Derivatives : Hydrochloride salts (e.g., 2-(pyrrolidin-1-yl)acetic acid hydrochloride) improve solubility but lack the protective Cbz group, limiting their utility in amine-sensitive reactions .
Data Tables and Research Findings
Table 2: Functional Group Impact on Properties (Inferred)
| Compound | Lipophilicity | Solubility | Stability |
|---|---|---|---|
| Target compound | High | Moderate | Cbz group enhances amine stability |
| 2-(Pyrrolidin-1-yl)acetic acid | Low | High | Prone to oxidation |
| 2-(Pyrrolidin-1-yl)acetic acid hydrochloride | Low | Very High | Improved shelf life |
Notes:
- Research Gaps : Detailed physicochemical or pharmacological data for the target compound are unavailable in the provided evidence. Structural inferences are based on substituent chemistry.
- Commercial Implications: Discontinuation of the target compound and analogs (e.g., (S)-2-(1-Aminoethyl)benzoic acid) may necessitate synthetic customization for ongoing research .
Biological Activity
The compound {(S)-2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, with the CAS number 1163793-31-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from a range of scientific sources.
Chemical Structure and Properties
The molecular formula of {(S)-2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is C₁₈H₂₆N₂O₄. Its structure features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the benzyloxycarbonyl group enhances its stability and solubility in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Neuroprotective Effects : The structural attributes of pyrrolidine derivatives suggest potential neuroprotective mechanisms. These include modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
The biological activity of {(S)-2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may be attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways involved in neuroprotection and cognitive function.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid metabolism. This inhibition can enhance the levels of endogenous cannabinoids, providing therapeutic effects in pain and inflammation .
Case Studies
Several studies have investigated the biological effects of related pyrrolidine derivatives:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for their anticancer properties. Compounds demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
- Neuroprotective Study : Another research focused on the neuroprotective effects of pyrrolidine derivatives in models of ischemic brain injury. The results indicated that these compounds could reduce neuronal death and improve functional outcomes post-injury .
Data Table: Biological Activities and IC₅₀ Values
Q & A
Q. What synthetic strategies are recommended for preparing {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid?
A multi-step synthesis is typically employed, starting with functionalization of the pyrrolidine core. For example, CDI (1,1'-carbonyldiimidazole) can activate carboxylic acids for amide bond formation with amines, as demonstrated in the preparation of similar pyrrolidine derivatives . Key steps include:
- Protection of the pyrrolidine nitrogen.
- Introduction of the benzyloxycarbonyl-isopropyl-amino group via nucleophilic substitution.
- Coupling with acetic acid derivatives using coupling agents like EDC/HOBt.
- Deprotection and purification via column chromatography.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons resonate at δ 1.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] for CHNO is 356.1918).
- X-ray crystallography : For absolute configuration determination, as applied to structurally related pyrrolidinone derivatives .
Q. How can researchers optimize solubility and stability for in vitro assays?
Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (carboxylic acid group pKa ~4.5). Stability studies should include:
- HPLC monitoring under varying pH and temperature conditions.
- Lyophilization for long-term storage, as recommended for similar acetic acid derivatives .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Pharmacophore modeling and molecular docking are widely used. For example:
- Pharmacophore mapping : Identifies essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger Phase .
- Docking simulations : Assess binding affinity to target proteins (e.g., enzymes with pyrrolidine-binding pockets) using AutoDock Vina .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or mass spectra may arise from impurities or tautomerism. Mitigation approaches include:
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR requires systematic modification of functional groups:
- Variation of the benzyloxycarbonyl group : Replace with other protecting groups (e.g., Boc, Fmoc) to assess steric/electronic effects.
- Substitution on the pyrrolidine ring : Introduce methyl or halogen groups to probe conformational flexibility .
- Biological assays : Measure IC against target enzymes (e.g., proteases) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
